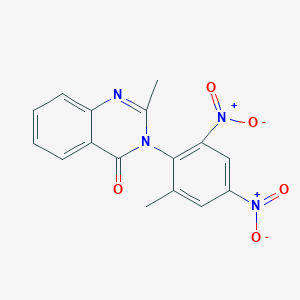![molecular formula C18H32N2O6 B4291249 4-hydroxy-3-[6-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4291249.png)
4-hydroxy-3-[6-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one
Descripción general
Descripción
3,3’-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one) is a chemical compound known for its stability and non-discoloring properties. It is primarily used as an antioxidant in various industrial applications, particularly in the stabilization of polymers such as polyamides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one) involves the reaction of hexamethylene diisocyanate with 4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one under controlled conditions. The reaction typically requires a solvent such as benzene or cyclohexane and is conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained in crystalline or powder form and is subjected to rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,3’-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one) has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and extend the lifespan of materials.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include various reactive species, and the pathways involved are related to the neutralization of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Irganox 1098: Another antioxidant used in polymer stabilization with similar properties.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A compound with comparable antioxidant activity used in similar applications.
Uniqueness
3,3’-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one) is unique due to its specific chemical structure, which provides excellent thermal stability and non-discoloring properties. This makes it particularly valuable in applications where maintaining the appearance and integrity of materials is crucial .
Propiedades
IUPAC Name |
4-hydroxy-3-[6-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6/c1-15(2)17(5,23)19(13(21)25-15)11-9-7-8-10-12-20-14(22)26-16(3,4)18(20,6)24/h23-24H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFRKNWVRTYIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCCCCCN2C(=O)OC(C2(C)O)(C)C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10b-(bromomethyl)-8,9-dimethoxy-1,1-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B4291166.png)
![6,8-DIETHYL (2E)-5-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B4291173.png)



![ethyl 2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4291205.png)
![2-METHOXY-5-[(4-METHYLBENZENESULFONYL)OXY]-6-{[(4-METHYLBENZENESULFONYL)OXY]METHYL}-3-[(PHENOXYCARBONYL)OXY]OXAN-4-YL PHENYL CARBONATE](/img/structure/B4291207.png)
![3-{[(BENZYLAMINO)({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)METHYL]SULFANYL}-1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDINE](/img/structure/B4291212.png)
![Butan-2-yl 14-amino-15-cyano-11-methyl-8-oxo-12,13-dioxatetracyclo[7.3.3.01,9.02,7]pentadeca-2,4,6,10,14-pentaene-10-carboxylate](/img/structure/B4291216.png)
![(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N'-ETHYL-1-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE](/img/structure/B4291225.png)
![1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(ETHYLIMINO)(4-IODOANILINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE](/img/structure/B4291227.png)
![6-(biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B4291228.png)

![N-(1,3-benzothiazol-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B4291266.png)
